molecular formula C10H14Cl2N2O B13964279 2-Chloro-5-((pyrrolidin-3-yloxy)methyl)pyridine hydrochloride

2-Chloro-5-((pyrrolidin-3-yloxy)methyl)pyridine hydrochloride

Cat. No.: B13964279
M. Wt: 249.13 g/mol
InChI Key: UZDMECFULPJCHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-5-((pyrrolidin-3-yloxy)methyl)pyridine hydrochloride is a chemical compound with the molecular formula C10H14Cl2N2O It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-((pyrrolidin-3-yloxy)methyl)pyridine hydrochloride typically involves the reaction of 2-chloro-5-methylpyridine with pyrrolidine in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrochloride salt is then formed by treating the product with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors. The product is purified using techniques such as crystallization or distillation to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-((pyrrolidin-3-yloxy)methyl)pyridine hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.

    Oxidation and Reduction Reactions: The pyridine ring can undergo oxidation or reduction under appropriate conditions.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation Reactions: Reagents like potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-Chloro-5-((pyrrolidin-3-yloxy)methyl)pyridine hydrochloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of biological pathways and interactions due to its structural similarity to certain biological molecules.

    Industry: Used in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Chloro-5-((pyrrolidin-3-yloxy)methyl)pyridine hydrochloride involves its interaction with specific molecular targets. The pyridine ring can interact with various enzymes and receptors, influencing biological pathways. The exact mechanism depends on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-5-methylpyridine: A precursor in the synthesis of 2-Chloro-5-((pyrrolidin-3-yloxy)methyl)pyridine hydrochloride.

    Pyrrolidine: A component of the compound, used in various organic syntheses.

    Trifluoromethylpyridine: Another pyridine derivative with applications in agrochemicals and pharmaceuticals.

Uniqueness

This compound is unique due to its specific structure, which combines the properties of pyridine and pyrrolidine. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis.

Properties

Molecular Formula

C10H14Cl2N2O

Molecular Weight

249.13 g/mol

IUPAC Name

2-chloro-5-(pyrrolidin-3-yloxymethyl)pyridine;hydrochloride

InChI

InChI=1S/C10H13ClN2O.ClH/c11-10-2-1-8(5-13-10)7-14-9-3-4-12-6-9;/h1-2,5,9,12H,3-4,6-7H2;1H

InChI Key

UZDMECFULPJCHW-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1OCC2=CN=C(C=C2)Cl.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.